molecular formula C7H13NO B009372 3-Penten-2-one, 4-amino-3-ethyl-, (3Z)-(9CI) CAS No. 104076-25-7

3-Penten-2-one, 4-amino-3-ethyl-, (3Z)-(9CI)

Cat. No.: B009372
CAS No.: 104076-25-7
M. Wt: 127.18 g/mol
InChI Key: XUXMUXDYSNKLKI-ALCCZGGFSA-N
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Description

3-Ethyl-4-amino-3-pentene-2-one is an organic compound with the molecular formula C7H13NO. It is a derivative of pentene with an amino group and an ethyl group attached to the carbon chain. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-amino-3-pentene-2-one can be achieved through various methods. One common approach involves the reaction of 3-penten-2-one with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 3-Ethyl-4-amino-3-pentene-2-one may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial in achieving a cost-effective and environmentally friendly process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-amino-3-pentene-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-Ethyl-4-amino-3-pentene-2-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic compounds, particularly heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.

    Industry: It is utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-amino-3-pentene-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also participate in nucleophilic or electrophilic reactions, depending on the functional groups present.

Comparison with Similar Compounds

Similar Compounds

    3-Penten-2-one, 4-amino-: This compound is structurally similar but lacks the ethyl group.

    4-Amino-3-penten-2-one: Another similar compound with a different substitution pattern.

Uniqueness

3-Ethyl-4-amino-3-pentene-2-one is unique due to the presence of both an ethyl group and an amino group on the pentene backbone. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and catalysis.

Properties

CAS No.

104076-25-7

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(Z)-4-amino-3-ethylpent-3-en-2-one

InChI

InChI=1S/C7H13NO/c1-4-7(5(2)8)6(3)9/h4,8H2,1-3H3/b7-5-

InChI Key

XUXMUXDYSNKLKI-ALCCZGGFSA-N

Isomeric SMILES

CC/C(=C(\C)/N)/C(=O)C

SMILES

CCC(=C(C)N)C(=O)C

Canonical SMILES

CCC(=C(C)N)C(=O)C

Synonyms

3-Penten-2-one, 4-amino-3-ethyl-, (3Z)- (9CI)

Origin of Product

United States

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